molecular formula C13H15NO2 B174234 4-Benzamido-cyclohexanone CAS No. 13942-05-7

4-Benzamido-cyclohexanone

Cat. No.: B174234
CAS No.: 13942-05-7
M. Wt: 217.26 g/mol
InChI Key: KZNHGSPGFVCBGC-UHFFFAOYSA-N
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Description

4-Benzamido-cyclohexanone: is an organic compound with the molecular formula C13H15NO2 . It is also known by its IUPAC name, N-(4-oxocyclohexyl)benzamide . This compound is characterized by a benzamide group attached to a cyclohexanone ring, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Benzamido-cyclohexanone can be synthesized through the reaction of cyclohexanone with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the cyclohexanone acting as a nucleophile and attacking the carbonyl carbon of the benzoyl chloride, resulting in the formation of the benzamide derivative .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Benzamido-cyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Benzamido-cyclohexanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 4-Benzamido-cyclohexanone involves its interaction with specific molecular targets. The benzamide group can form hydrogen bonds with biological molecules, influencing their activity. The cyclohexanone ring can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a benzamide group and a cyclohexanone ring, which confer distinct chemical reactivity and potential biological activity. This combination makes it a versatile intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

N-(4-oxocyclohexyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-12-8-6-11(7-9-12)14-13(16)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNHGSPGFVCBGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73204-06-5
Record name Benzamide, 4-(4-oxocyclohexyl)
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